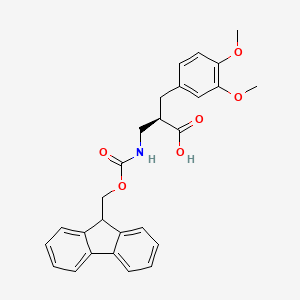
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a dimethoxybenzyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the dimethoxybenzyl side chain through a series of reactions, including alkylation and esterification. The final step involves the deprotection of the Fmoc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Applications De Recherche Scientifique
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein and peptide synthesis.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The dimethoxybenzyl side chain can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dihydroxybenzyl)propanoic acid
Uniqueness
The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the Fmoc protecting group and the dimethoxybenzyl side chain allows for versatile applications in synthesis and research.
Propriétés
Numéro CAS |
1260601-40-8 |
|---|---|
Formule moléculaire |
C27H27NO6 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2R)-2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |
Clé InChI |
ZGOFWUMBCCURJY-GOSISDBHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
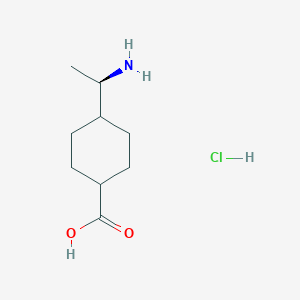
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
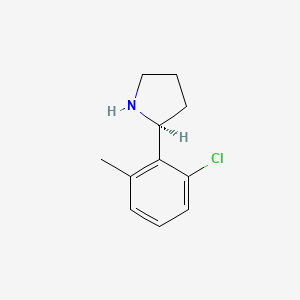
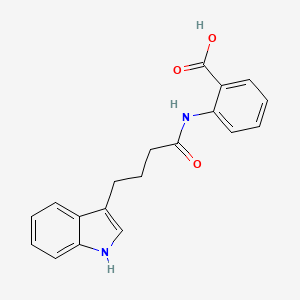
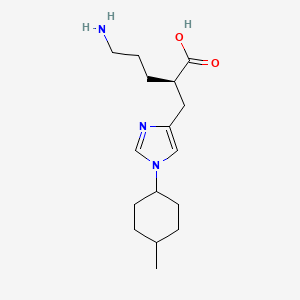
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)

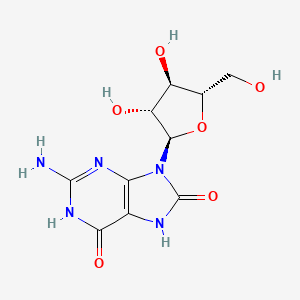
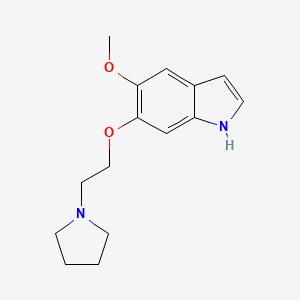
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
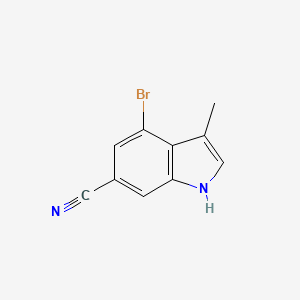
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
